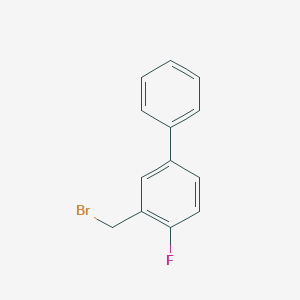

3-(Bromomethyl)-4-fluoro-1,1'-biphenyl

Description

3-(Bromomethyl)-4-fluoro-1,1'-biphenyl (C₁₃H₁₀BrF) is a halogenated biphenyl derivative with a bromomethyl (-CH₂Br) group at the 3-position and a fluorine atom at the 4-position of one phenyl ring. Its synthesis involves palladium-catalyzed cross-coupling or electrophilic substitution reactions, yielding 48% as a white solid with distinct ¹H NMR signals (δ 4.55 ppm for -CH₂Br) .

Properties

CAS No. |

83169-78-2 |

|---|---|

Molecular Formula |

C13H10BrF |

Molecular Weight |

265.12 g/mol |

IUPAC Name |

2-(bromomethyl)-1-fluoro-4-phenylbenzene |

InChI |

InChI=1S/C13H10BrF/c14-9-12-8-11(6-7-13(12)15)10-4-2-1-3-5-10/h1-8H,9H2 |

InChI Key |

GPKIBDKZOKRKTF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)F)CBr |

Origin of Product |

United States |

Preparation Methods

Preparation of 3,4,5-Trifluorophenylboronic Acid

In a representative procedure, 3,4,5-trifluorobromobenzene undergoes magnesium insertion in tetrahydrofuran (THF) to form a Grignard reagent, which reacts with trimethyl borate to yield 3,4,5-trifluorophenylboronic acid (44–47% yield). Critical steps include:

Coupling with Bromomethyl-Fluoroarenes

The boronic acid is coupled with 4-fluoro-3-bromomethylbromobenzene using Pd(OAc)₂ (1.6 mol%) and tricyclohexylphosphine tetrafluoroborate (15 mg) in THF at 100°C for 12 hours. Post-reaction workup involves ethyl acetate extraction, drying with Na₂SO₄, and recrystallization in ethanol to afford the biphenyl product in 92% yield.

Table 1: Optimization of Suzuki-Miyaura Coupling Parameters

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst Loading | Pd(OAc)₂ (1.6 mol%) | 92 |

| Ligand | Tricyclohexylphosphine | 92 |

| Temperature | 100°C | 92 |

| Solvent | THF | 92 |

Ullmann Coupling for Direct Arylation

Ullmann coupling offers an alternative route using copper catalysts to join aryl halides. While less common for biphenyls with bulky substituents, it provides a pathway under milder conditions.

Reaction of 4-Fluoro-3-bromomethyliodobenzene

A mixture of 4-fluoro-3-bromomethyliodobenzene and iodobenzene is heated with CuI (10 mol%) and 1,10-phenanthroline in dimethylformamide (DMF) at 120°C for 24 hours. The crude product is purified via silica gel chromatography, yielding 68–72% of the target compound.

Key Considerations :

- Solvent Choice : DMF enhances copper solubility but may complicate purification.

- Side Reactions : Homocoupling of aryl halides can occur, necessitating stoichiometric control.

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-4-fluoro-1,1’-biphenyl undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Formation of substituted biphenyl derivatives.

Oxidation: Formation of 4-fluoro-1,1’-biphenyl-3-carboxylic acid or 4-fluoro-1,1’-biphenyl-3-carbaldehyde.

Reduction: Formation of 4-fluoro-1,1’-biphenyl-3-methyl.

Scientific Research Applications

3-(Bromomethyl)-4-fluoro-1,1’-biphenyl has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Materials Science: Utilized in the development of advanced materials, including liquid crystals and polymers.

Pharmaceuticals: Potential use in the synthesis of biologically active compounds and drug development.

Chemical Biology: Employed in the study of molecular interactions and biochemical pathways.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-4-fluoro-1,1’-biphenyl depends on its chemical reactivity. The bromomethyl group is highly reactive towards nucleophiles, making it a useful intermediate in various substitution reactions. The fluoro substituent can influence the electronic properties of the biphenyl core, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Positional Isomers: 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl (2f)

- Structure : Bromomethyl at 4-position, fluorine at 4'-position.

- Synthesis : Higher yield (73%) compared to 3-(bromomethyl) isomer (48%), suggesting steric or electronic advantages at the 4-position .

- ¹H NMR : Similar -CH₂Br signal (δ 4.55 ppm), but aromatic proton splitting differs due to substituent positions. For example, 2f shows a multiplet at δ 7.57–7.45 ppm for six aromatic protons, while 2g (3-bromomethyl isomer) has a distinct dd at δ 7.47 ppm .

Non-Fluorinated Analog: 4-(Bromomethyl)-1,1'-biphenyl (20d)

Multi-Substituted Derivatives: 1-(Bromomethyl)-2,5-difluoro-4-methoxybenzene

- Structure : Bromomethyl with methoxy and difluoro substituents.

- Molecular Weight : 237.05 g/mol (vs. 257.12 g/mol for 3-(bromomethyl)-4-fluoro-1,1'-biphenyl).

Key Data Tables

Table 2: Physical and Electronic Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Polarity (Rf) |

|---|---|---|---|

| This compound | 257.12 | Not reported | Not reported |

| 4-(Bromomethyl)-1,1'-biphenyl | 247.12 | 84–86 | 0.50 (EtOAc/Pentane) |

| 1-(Bromomethyl)-2,5-difluoro-4-methoxybenzene | 237.05 | Not reported | Not reported |

Research Findings and Mechanistic Insights

- Synthetic Challenges : The lower yield of this compound compared to its 4-isomer (2f) may arise from steric hindrance at the 3-position or competing pathways in palladium-catalyzed reactions .

- Fluorine Effects : Fluorine’s electron-withdrawing nature enhances electrophilic substitution efficiency in biphenyl systems, as seen in the preferential formation of 4-fluoro-1,1'-biphenyl over 3-fluoro isomers (6:1 ratio) .

- Stability : Fluorinated biphenyls exhibit greater stability under electrochemical conditions, as demonstrated by the persistence of 4-fluoro-1,1’-biphenyl in sulfonylative coupling reactions .

Q & A

Q. What are the optimized synthetic routes for preparing 3-(bromomethyl)-4-fluoro-1,1'-biphenyl, and how do reaction conditions influence yield?

A common approach involves Suzuki-Miyaura cross-coupling to form the biphenyl scaffold, followed by bromomethylation. For example, alkylation of a pre-synthesized biphenyl intermediate (e.g., 4-fluoro-1,1'-biphenyl) with bromomethylating agents (e.g., bromomethyl ethers or allylic bromides) under basic conditions in polar aprotic solvents like CH₃CN can yield the target compound . Key variables affecting yield include:

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

- ¹H NMR : The bromomethyl group (-CH₂Br) appears as a singlet at δ ~4.55 ppm (integration for 2H). Aromatic protons split into multiplets (δ 7.11–7.57 ppm), with coupling constants reflecting the fluorine atom’s para-substitution .

- ¹³C NMR : Distinct signals for the quaternary carbon bonded to fluorine (~162 ppm, J = 245 Hz) and the bromomethyl carbon (~30 ppm) .

- Mass Spectrometry : Molecular ion peaks at m/z ≈ 264 (M⁺, accounting for ⁷⁹Br/⁸¹Br isotopes) confirm the molecular formula (C₁₃H₁₀BrF) .

Q. What purification methods are effective for isolating this compound?

- Recrystallization : Use ethanol or ethyl acetate/hexane mixtures to obtain high-purity crystals.

- Column Chromatography : Silica gel with hexane/ethyl acetate (9:1) eluent resolves bromomethylated products from unreacted starting materials .

Advanced Research Questions

Q. Why do alkylation reactions of 4-fluoro-1,1'-biphenyl with bromomethylating agents exhibit variable yields (e.g., 48% vs. 73% for analogs)?

Lower yields may stem from:

- Steric hindrance : The fluorine atom’s position affects accessibility of the methyl group for bromination .

- Competing side reactions : Elimination or over-alkylation due to prolonged reaction times or excess brominating agents.

- Solvent effects : Polar aprotic solvents like CH₃CN favor SN2 mechanisms, but trace moisture can hydrolyze bromomethyl intermediates .

Q. How can regioselectivity be controlled during functionalization of this compound?

- Directed metalation : Use directing groups (e.g., sulfonamides) to guide bromination or cross-coupling to specific positions.

- Protecting groups : Temporarily block reactive sites (e.g., bromomethyl) during subsequent reactions. For example, alkylation with paramagnetic allylic bromides requires careful control of radical intermediates to avoid unselective bond formation .

Q. What strategies mitigate instability of this compound during storage or reactions?

- Low-temperature storage : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation.

- In situ generation : Use the compound immediately after synthesis in multi-step protocols (e.g., coupling with nucleophiles like amines or thiols) .

- Stabilizing additives : Include radical scavengers (e.g., BHT) in reaction mixtures to suppress decomposition .

Q. How is this compound applied in synthesizing complex bioactive molecules?

The bromomethyl group serves as a versatile handle for:

- Antimicrobial agents : Coupling with isothiourea derivatives to inhibit bacterial MreB proteins .

- Fluorescent probes : Functionalization with pyridyl or thiophene moieties for optoelectronic materials .

- Pharmaceutical intermediates : Alkylation of heterocycles (e.g., imidazoles) to develop kinase inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.